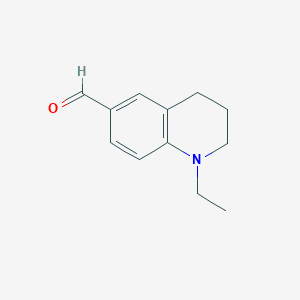

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8-9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECOXRHQBXAJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS No. 75535-22-7). The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The title compound, functionalized with a reactive carbaldehyde group, serves as a versatile intermediate for the synthesis of more complex molecules and novel chemical entities. This document details its physicochemical properties, outlines a robust synthetic protocol via the Vilsmeier-Haack reaction, discusses its spectroscopic signature, and explores its potential applications in synthetic organic chemistry and drug discovery.

Introduction to the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a core structural motif found in a wide array of natural products and synthetic pharmaceutical agents.[1] Its unique three-dimensional conformation and the presence of a basic nitrogen atom allow it to interact with a variety of biological targets, leading to diverse pharmacological activities.[2][3][4] The introduction of functional groups onto this scaffold allows for extensive chemical modification and the development of derivatives with tailored properties.

This compound is a derivative that combines the foundational tetrahydroquinoline structure with a strategically placed aldehyde group. The aldehyde is a highly versatile functional handle, enabling a multitude of chemical transformations such as reductive aminations, Wittig reactions, oxidations, and condensations. This makes the compound a valuable building block for constructing complex molecular architectures, particularly in the context of library synthesis for high-throughput screening and lead optimization in drug development programs.[5][6]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for planning reactions, selecting appropriate solvents, and developing purification strategies.

| Property | Value | Source |

| CAS Number | 75535-22-7 | [7] |

| Molecular Formula | C₁₂H₁₅NO | [7] |

| Molecular Weight | 189.25 g/mol | [7][8] |

| IUPAC Name | 1-ethyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

| Appearance | (Predicted) Pale yellow to brown solid or oil | |

| Solubility | (Predicted) Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMF); sparingly soluble in non-polar solvents like hexanes; likely insoluble in water. |

Synthesis and Purification

The most direct and efficient method for the synthesis of this compound is the formylation of the electron-rich aromatic ring of 1-Ethyl-1,2,3,4-tetrahydroquinoline. The Vilsmeier-Haack reaction is the premier choice for this transformation.[9][10][11]

Causality of Method Selection

The Vilsmeier-Haack reaction is specifically chosen because the tetrahydroquinoline ring system is highly activated towards electrophilic aromatic substitution. The nitrogen atom's lone pair donates electron density into the benzene ring, particularly at the para-position (C6), making it highly nucleophilic. The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile, perfectly suited to react with such activated systems without causing unwanted side reactions that might occur with stronger electrophiles.[11][12] The reaction is regioselective, yielding predominantly the 6-substituted product due to the powerful directing effect of the nitrogen atom.[10][12]

Vilsmeier-Haack Reaction: Mechanism and Workflow

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack and subsequent hydrolysis.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde | 69906-07-6 [smolecule.com]

- 7. scbt.com [scbt.com]

- 8. 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | C12H15NO | CID 3161866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

CAS Number: 75535-22-7

This technical guide provides a comprehensive overview of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and potential applications.

Introduction and Significance

This compound belongs to the tetrahydroquinoline class of compounds. The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in biologically active natural products and synthetic pharmaceutical agents.[1][2] The introduction of an ethyl group at the 1-position and a carbaldehyde (formyl) group at the 6-position creates a versatile intermediate for further chemical modifications, making it a valuable building block in drug discovery programs.[3][4] The aldehyde functionality, in particular, serves as a synthetic handle for constructing more complex molecular architectures.

The core tetrahydroquinoline structure is known to be present in compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6] Therefore, derivatives such as this compound are of significant interest for the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C12H15NO |

| Molecular Weight | 189.25 g/mol |

| Appearance | Likely a pale yellow to brown solid or oil |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Boiling Point | Predicted to be >300 °C at atmospheric pressure |

| Melting Point | Not established |

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expected signals would include aromatic protons on the quinoline ring, a singlet for the aldehyde proton (around 9-10 ppm), and aliphatic protons for the ethyl group and the tetrahydroquinoline core.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the aldehyde (around 190 ppm), aromatic carbons, and aliphatic carbons of the ethyl and tetrahydroquinoline moieties.

-

IR Spectroscopy: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 189.1154, corresponding to the molecular weight of the compound.

Synthesis and Mechanism

The most direct and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction .[7][8][9][10][11] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[9][11]

The synthesis of this compound would proceed via the Vilsmeier-Haack formylation of 1-ethyl-1,2,3,4-tetrahydroquinoline. The electron-donating nature of the nitrogen atom in the tetrahydroquinoline ring activates the aromatic system, directing the electrophilic substitution to the para-position (C6).

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[9][11]

-

Electrophilic Aromatic Substitution: The electron-rich tetrahydroquinoline ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[10][11]

Caption: Vilsmeier-Haack reaction mechanism for the synthesis of the title compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

1-Ethyl-1,2,3,4-tetrahydroquinoline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium acetate solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-ethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous DMF (10 volumes). Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Addition: Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Workup: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

Caption: A typical workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The tetrahydroquinoline scaffold is a key component in a number of approved drugs and clinical candidates.[1][12] The title compound, with its reactive aldehyde group, is a valuable intermediate for the synthesis of a library of derivatives for screening against various biological targets.

Potential Research Applications:

-

Anticancer Drug Discovery: Tetrahydroisoquinoline analogs have shown promise as anticancer agents.[2][4] The aldehyde can be used in reactions like reductive amination or Wittig reactions to introduce diverse side chains, potentially leading to novel compounds with antiproliferative activity.

-

Neuroprotective Agents: Some tetrahydroisoquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases.[13]

-

Antimicrobial Agents: The tetrahydroquinoline nucleus is present in compounds with antibacterial and antifungal properties.[5]

-

Probe Synthesis: The aldehyde functionality allows for the attachment of fluorescent tags or biotin labels, enabling the synthesis of chemical probes to study biological pathways.

Safety and Handling

No specific safety data is available for this compound. However, based on the safety profiles of related compounds, the following precautions should be taken.[14][15][16]

Table 2: Hazard and Precautionary Information

| Hazard Category | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |

| Skin Corrosion/Irritation | May cause skin irritation.[17] Wear protective gloves and clothing.[17] |

| Eye Damage/Irritation | May cause serious eye irritation. Wear eye and face protection.[17] |

| Respiratory Sensitization | Avoid breathing dust, fumes, or vapors.[17] Use in a well-ventilated area.[17][15] |

Handling and Storage:

-

Handling: Handle in a well-ventilated area or under a fume hood.[18][15] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[18]

Conclusion

This compound is a synthetically valuable intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of the aldehyde functionality make it an attractive starting material for the development of novel bioactive compounds. While further experimental characterization is required, this guide provides a solid foundation for researchers interested in exploring the chemistry and applications of this promising molecule.

References

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, August 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (n.d.). 1 - SAFETY DATA SHEET.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- LookChem. (n.d.). Cas 5461-49-4,N-Ethylformanilide.

- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- LookChem. (n.d.). 6-Quinolinecarboxaldehyde, 1-ethyl-1,2,3,4-tetrahydro- CAS NO....

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- AK Scientific, Inc. (n.d.). 1-Isobutyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde.

- Guangzhou Yuheng Pharmaceutical Technology Co., Ltd. (n.d.). Product....

- SpectraBase. (n.d.). 1,2,3,4-Tetrahydro-2,4-diphenylquinoline-6-carboxylic acid ethyl ester - Optional[MS (GC)] - Spectrum.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046.

- Dakenchem. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- Capot Chemical. (n.d.). MSDS of 1-Methyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde.

- PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

- PubChemLite. (n.d.). Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate.

- CAS Common Chemistry. (n.d.). 5,7-Dimethoxyisoflavone.

- Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs.

- ResearchGate. (2021, March 22). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.

- ResearchGate. (2025, October 16). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.

- ResearchGate. (2025, August 7). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.

- National Institutes of Health. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.

- PubChem. (n.d.). 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

- The Journal of Organic Chemistry. (n.d.). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines 1.

- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4.

- PubMed. (2021, April 28). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.

- Sigma-Aldrich. (n.d.). 1-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione | 75535-95-4.

- PubMed Central. (2024, February 16). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.

- Smolecule. (2023, August 18). Buy 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde | 69906-07-6.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155.

- PubMed Central. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

- 16. capotchem.com [capotchem.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

molecular structure of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

An In-depth Technical Guide to the Molecular Structure of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and spectroscopic characterization of this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced aspects of structural elucidation using modern analytical techniques. We present a validated synthetic protocol via the Vilsmeier-Haack reaction, offer a detailed analysis of its spectroscopic signature (NMR, IR, MS), and discuss the molecule's potential within the broader context of medicinal chemistry. The guide is structured to provide not just data, but a causal understanding of the methodologies and interpretations presented.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] These compounds are noted for their diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and anti-HIV properties.[1][2] The introduction of an ethyl group at the N-1 position and a carbaldehyde (aldehyde) group at the C-6 position creates this compound, a molecule with distinct electronic properties and functional handles for further chemical modification. The electron-donating nature of the nitrogen atom activates the aromatic ring, facilitating electrophilic substitution, while the aldehyde group provides a reactive site for forming derivatives. Understanding the precise molecular architecture and spectroscopic characteristics of this compound is fundamental for its application in synthetic programs and drug discovery pipelines.[3]

Synthesis and Mechanism

The synthesis of this compound is most efficiently achieved through the formylation of 1-ethyl-1,2,3,4-tetrahydroquinoline. The Vilsmeier-Haack reaction is the premier method for this transformation, as it is highly effective for adding a formyl group to electron-rich aromatic systems.[4]

The Vilsmeier-Haack Reaction: Mechanistic Insight

The reaction proceeds in two primary stages:

-

Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 1-ethyl-1,2,3,4-tetrahydroquinoline attacks the electrophilic carbon of the Vilsmeier reagent. The nitrogen atom at the 1-position acts as a powerful activating group, directing the substitution to the para-position (C-6), which is sterically accessible. Subsequent hydrolysis during aqueous workup converts the resulting iminium intermediate into the final aldehyde product.[7][8]

The workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials: 1-ethyl-1,2,3,4-tetrahydroquinoline, N,N-Dimethylformamide (DMF, anhydrous), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution, Water, Anhydrous Magnesium Sulfate, Ice bath.

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), cool anhydrous DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 15-20 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Dissolve 1-ethyl-1,2,3,4-tetrahydroquinoline in a minimal amount of anhydrous DCM.

-

Add the substrate solution dropwise to the Vilsmeier reagent mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue using silica gel column chromatography to obtain the pure this compound.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's functional groups and connectivity.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the title compound.

| Technique | Feature | Expected Observation |

| ¹H NMR | Aldehyde Proton (CHO) | ~9.7 δ (singlet) |

| Aromatic Protons | ~7.5-7.7 δ (doublet, singlet, ortho/meta to CHO), ~6.5 δ (doublet, ortho to NR) | |

| Methylene Protons (N-CH₂-CH₃) | ~3.4 δ (quartet, J ≈ 7 Hz) | |

| Methylene Protons (Ring C2-H₂) | ~3.3 δ (triplet) | |

| Methylene Protons (Ring C4-H₂) | ~2.8 δ (triplet) | |

| Methylene Protons (Ring C3-H₂) | ~1.9 δ (multiplet) | |

| Methyl Protons (N-CH₂-CH₃) | ~1.2 δ (triplet, J ≈ 7 Hz) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 δ[9][10] |

| Aromatic Carbons | ~120-150 δ | |

| Aliphatic Carbons | ~20-50 δ | |

| IR Spectroscopy | C=O Stretch (Aromatic Aldehyde) | Strong, sharp absorption at ~1685-1705 cm⁻¹[9][10] |

| C-H Stretch (Aldehyde) | Two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹[11] | |

| C-N Stretch | ~1200-1350 cm⁻¹ | |

| Aromatic C=C Stretch | ~1600 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 189.1154 (for C₁₂H₁₅NO) |

| Key Fragments | m/z = 174 (M-15, loss of •CH₃), m/z = 160 (M-29, loss of •CH₂CH₃) |

Detailed Spectroscopic Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. The aldehyde proton appears as a singlet in the far downfield region (~9.7 ppm) due to the strong deshielding effect of the carbonyl group.[9][10] The aromatic region will display signals corresponding to the three protons on the benzene ring, with splitting patterns dictated by their positions relative to the aldehyde and amino groups. The ethyl group on the nitrogen will present as a characteristic quartet and triplet. The four methylene groups of the tetrahydroquinoline ring will appear as distinct multiplets in the aliphatic region.[12]

-

¹³C NMR Spectroscopy: The most notable feature in the ¹³C NMR spectrum is the resonance of the carbonyl carbon, which is expected in the range of 190-200 δ for aromatic aldehydes.[9][10] The remaining aromatic and aliphatic carbons will appear in their respective characteristic regions, allowing for full carbon skeleton confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence for the key functional groups. A strong, sharp absorption band between 1685-1705 cm⁻¹ is characteristic of the C=O stretching vibration of an aromatic aldehyde; the frequency is lower than that of a saturated aldehyde due to conjugation with the aromatic ring.[9][13] Furthermore, two weak but distinct C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹ confirm the presence of the aldehyde functional group.[11][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition by providing an accurate mass for the molecular ion (M⁺). The fragmentation pattern is also informative; characteristic losses include the ethyl group (M-29) and subsequent loss of CO, which is typical for aromatic aldehydes.[15] The analysis of heterocyclic compounds by mass spectrometry often reveals stable fragment ions that reflect the core ring structure.[16][17]

The diagram below illustrates the correlation between the molecular structure and its key spectroscopic signals.

Caption: Correlation of molecular fragments with their characteristic spectroscopic signals.

Physicochemical Properties

A summary of the key computed physicochemical properties is provided below. These values are essential for predicting the molecule's behavior in biological systems and for planning further synthetic modifications.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 20.3 Ų |

Data computed based on the structure.

Potential Applications in Drug Development

The this compound molecule serves as a versatile building block in drug discovery. The tetrahydroquinoline core is a known pharmacophore in agents targeting a range of conditions from cancer to cardiovascular disease.[1] The aldehyde functional group is a key synthetic handle, enabling a variety of chemical transformations:

-

Reductive Amination: To introduce diverse amine-containing side chains, expanding chemical space and modulating physicochemical properties.

-

Wittig Reaction: To form carbon-carbon double bonds, allowing for the extension of the molecular scaffold.

-

Oxidation: To form the corresponding carboxylic acid, a common functional group in drug candidates.

-

Condensation Reactions: To synthesize larger heterocyclic systems such as Schiff bases or other fused rings.

Given the established importance of the tetrahydroquinoline scaffold, this derivative represents a valuable starting point for the development of novel therapeutic agents.[3]

Conclusion

This guide has provided a detailed technical overview of this compound. A reliable synthetic route using the Vilsmeier-Haack reaction has been detailed, underpinned by a clear mechanistic rationale. The core of this document, the structural elucidation, has been thoroughly explored through the integrated analysis of NMR, IR, and mass spectrometry data, providing a complete and validated picture of the molecule's architecture. The functional group handles and privileged core structure make this compound a molecule of significant interest for medicinal chemists and researchers in the field of drug development.

References

- IR Spectroscopy Tutorial: Carbonyl Compounds. (n.d.). University of Colorado Boulder.

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

- Vilsmeier haack rxn | PPTX. (n.d.). Slideshare.

-

Spectroscopic Properties. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

- Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.

-

Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. SciSpace. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

-

Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Retrieved from [Link]

-

Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC. Retrieved from [Link]

-

Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (2021). The Royal Society of Chemistry. Retrieved from [Link]

-

¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. (n.d.). ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

Mass Spectra of New Heterocycles: XXV.1 Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. (n.d.). ProQuest. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... (n.d.). ResearchGate. Retrieved from [Link]

-

The mass spectra of some naturally occurring oxygen heterocycles and related compounds. (1964). Australian Journal of Chemistry. Retrieved from [Link]

-

Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. Retrieved from [Link]

-

Tetrahydroquinoline derivatives containing simple or complex substituents are used as pharmaceutical agents... (n.d.). J-Stage. Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Retrieved from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved from [Link]

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier haack rxn | PPTX [slideshare.net]

- 8. name-reaction.com [name-reaction.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. fiveable.me [fiveable.me]

- 16. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.hk]

- 17. scispace.com [scispace.com]

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde chemical synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Introduction

This compound is a substituted heterocyclic compound featuring a tetrahydroquinoline core, which is a prevalent motif in numerous natural products and pharmacologically active molecules.[1][2] The strategic placement of an N-ethyl group and a C-6 carbaldehyde function makes it a valuable synthetic intermediate for the elaboration of more complex molecular architectures in drug discovery and materials science. The aldehyde group, in particular, serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations.

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the critical parameters that ensure a robust and reproducible synthesis. We will explore two primary retrosynthetic strategies, offering detailed protocols and mechanistic insights grounded in authoritative chemical literature.

Section 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be logically approached from two primary retrosynthetic disconnections. The choice between these pathways depends on the availability of starting materials, reaction scalability, and desired purity profile.

-

Pathway A: Late-Stage Formylation. This strategy involves the initial synthesis of the N-ethylated tetrahydroquinoline core, followed by the introduction of the aldehyde group at the C-6 position via an electrophilic aromatic substitution.

-

Pathway B: Late-Stage N-Ethylation. This alternative approach begins with the formylation of the parent tetrahydroquinoline ring, followed by the alkylation of the secondary amine nitrogen to introduce the ethyl group.

The electron-donating nature of the nitrogen atom within the tetrahydroquinoline ring system strongly activates the aromatic portion towards electrophilic substitution, preferentially at the para-position (C-6) and ortho-positions (C-5, C-7). This inherent reactivity is central to the viability of both strategies.

Caption: Retrosynthetic analysis of the target molecule.

Section 2: Pathway A: Vilsmeier-Haack Formylation of 1-Ethyl-1,2,3,4-tetrahydroquinoline

This pathway is often preferred due to the high regioselectivity and efficiency of the Vilsmeier-Haack reaction on N-alkylated tetrahydroquinolines. The N-ethyl group enhances the electron-donating character of the nitrogen, further activating the aromatic ring for formylation.

Step 1: Synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline

The starting material can be prepared by direct N-alkylation of commercially available 1,2,3,4-tetrahydroquinoline.

Protocol: N-Ethylation of 1,2,3,4-tetrahydroquinoline

-

Reagent Setup: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF, add a solid base, typically powdered potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Alkylation: Add an ethylating agent, such as ethyl iodide (EtI) or ethyl bromide (EtBr) (1.1-1.5 equiv.), to the stirred suspension.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-ethyl-1,2,3,4-tetrahydroquinoline.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[3] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[4][5]

Mechanism Insight: The reaction begins with the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent, from DMF and POCl₃.[6] The electron-rich aromatic ring of 1-ethyl-1,2,3,4-tetrahydroquinoline then attacks this electrophile. The strong activating and para-directing effect of the N-ethyl group ensures that the substitution occurs almost exclusively at the C-6 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[5]

Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, used as both reagent and solvent) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, ~1.5 equiv.) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Add a solution of 1-ethyl-1,2,3,4-tetrahydroquinoline (1.0 equiv.) in a minimal amount of DMF dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours (typically 2-6 h). Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Then, add a solution of sodium acetate or sodium hydroxide to neutralize the acid and facilitate the hydrolysis of the iminium intermediate, stirring until the hydrolysis is complete.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude aldehyde by silica gel column chromatography.

Caption: Experimental workflow for Pathway A.

Section 3: Pathway B: N-Ethylation of 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde

This pathway reverses the order of the key steps. It may be advantageous if the starting material, 1,2,3,4-tetrahydroquinoline-6-carbaldehyde, is readily available or if the N-ethylated intermediate in Pathway A proves difficult to handle.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde

The synthesis of this intermediate is achieved by applying the Vilsmeier-Haack formylation directly to 1,2,3,4-tetrahydroquinoline. The protocol is nearly identical to that described in Pathway A, Step 2, simply substituting 1,2,3,4-tetrahydroquinoline as the substrate. The secondary amine is a sufficient activator for the reaction to proceed with good yield and high regioselectivity for the C-6 position.

Step 2: N-Ethylation

The final step involves the alkylation of the secondary amine of 1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

Mechanism Insight: This is a standard nucleophilic substitution (Sₙ2) reaction. The nitrogen lone pair of the tetrahydroquinoline acts as the nucleophile, attacking the electrophilic carbon of the ethylating agent (e.g., ethyl iodide). A base is required to scavenge the acidic proton from the nitrogen, preventing the formation of an unreactive ammonium salt and driving the reaction to completion.

Protocol: N-Ethylation of the Formylated Intermediate

-

Reagent Setup: Dissolve 1,2,3,4-tetrahydroquinoline-6-carbaldehyde (1.0 equiv.) in acetonitrile. Add potassium carbonate (K₂CO₃, 2.0 equiv.) as the base.

-

Alkylation: Add ethyl iodide (EtI, 1.2 equiv.) to the suspension.

-

Reaction: Heat the mixture under reflux and monitor by TLC.

-

Workup and Purification: Follow the same workup and purification procedure as described in Pathway A, Step 1, to isolate the final product, this compound.

Section 4: Data Summary and Characterization

The following table summarizes the key reaction parameters for the two primary synthetic pathways. Yields are representative and can vary based on scale and specific reaction conditions.

| Pathway | Key Step | Substrate | Key Reagents | Solvent | Typical Yield |

| A | Vilsmeier-Haack Formylation | 1-Ethyl-1,2,3,4-tetrahydroquinoline | POCl₃, DMF | DMF | 70-85%[4][7] |

| B | N-Ethylation | 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde | EtI, K₂CO₃ | Acetonitrile | 80-95% |

Characterization of this compound:

-

¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) around δ 9.5-10.0 ppm. Signals for the ethyl group (a quartet for -CH₂- and a triplet for -CH₃-) and the protons of the tetrahydroquinoline ring will also be present. Aromatic protons will appear in the δ 7.0-8.0 ppm region.

-

¹³C NMR: The aldehyde carbonyl carbon will show a resonance around δ 190 ppm.

-

Infrared (IR) Spectroscopy: A strong C=O stretching vibration for the aromatic aldehyde will be observed around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅NO) should be clearly visible.

Conclusion

The synthesis of this compound is most reliably achieved through two logical and efficient pathways. Pathway A, which employs a late-stage Vilsmeier-Haack formylation on a pre-synthesized N-ethylated substrate, is particularly robust due to the enhanced activation of the aromatic ring. Pathway B, involving the N-ethylation of a formylated precursor, provides a viable alternative. Both routes rely on well-established, high-yielding reactions that are scalable and utilize common laboratory reagents. The choice of pathway can be tailored based on starting material availability and specific project requirements, with both methods providing reliable access to this versatile chemical intermediate.

References

-

Enantioselective Synthesis of the PPARα Agonist (R)-K-13675 via (S)-2-Hydroxybutyrolactone. (2008). ResearchGate. [Link]

-

Synthesis of highly deuterium-labeled (R)-K-13675, PPAR alpha agonist, for use as an internal standard for low-level quantification of drugs in plasma. (2009). PubMed. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2014). PharmaTutor. [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. [Link]

-

Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). PubMed Central. [Link]

-

Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health. [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2009). ResearchGate. [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

Product Class 5: Isoquinolines. Science of Synthesis. [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). PubMed Central. [Link]

-

Alkylation of a 1-Cyano-Tetrahydroisoquinolines Synthesis of Structural Analogue of (-)-Crispine A. (2019). ResearchGate. [Link]

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. (2021). Semantic Scholar. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet promising derivative: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde . While specific research on this exact molecule is nascent, its structural motifs—a C6-formyl group on an N-ethylated tetrahydroquinoline core—suggest significant potential for covalent targeting and modulation of biological pathways relevant to oncology, neurodegenerative disorders, and infectious diseases. This document synthesizes established chemical principles and data from analogous structures to provide a comprehensive technical overview, including plausible synthetic routes, predicted physicochemical and spectroscopic properties, a discussion of its chemical reactivity, and an exploration of its potential applications in drug discovery.

Introduction: The Tetrahydroquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline ring system is a recurring motif in a wide range of natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to interact with various biological targets. The partial saturation of the quinoline ring system imparts conformational flexibility, which can be crucial for optimizing binding to protein active sites.

The introduction of an ethyl group at the N1 position and a carbaldehyde (formyl) group at the C6 position of the tetrahydroquinoline core creates a molecule with distinct chemical characteristics. The N-ethyl group can influence the molecule's lipophilicity and metabolic stability, while the aromatic aldehyde is a versatile functional group known for its ability to participate in a variety of chemical reactions, including the formation of Schiff bases with primary amines, making it a potential tool for covalent drug design.

This guide aims to provide a detailed technical resource for researchers interested in the synthesis and application of this compound, fostering further investigation into its therapeutic potential.

Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for this compound, the following properties are based on established chemical principles and computational predictions.

Physicochemical Properties

| Property | Predicted Value |

| IUPAC Name | This compound |

| CAS Number | 75535-22-7 |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Appearance | Expected to be a crystalline solid or oil |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dichloromethane; sparingly soluble in water. |

| pKa | The tertiary amine is expected to have a pKa in the range of 4-5. |

| LogP | Predicted to be in the range of 2.0-2.5, indicating moderate lipophilicity. |

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds. The following are predicted spectral characteristics for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehydic Proton: A singlet peak is expected around δ 9.5-10.0 ppm.

-

Aromatic Protons: Signals for the protons on the benzene ring are anticipated in the region of δ 7.0-7.8 ppm.

-

N-Ethyl Group: A quartet around δ 3.4-3.6 ppm (CH₂) and a triplet around δ 1.1-1.3 ppm (CH₃) are predicted.

-

Tetrahydroquinoline Ring Protons: Multiplets corresponding to the protons at C2, C3, and C4 are expected between δ 1.8-3.5 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal for the aldehyde carbon is expected in the downfield region, around δ 190-195 ppm.

-

Aromatic Carbons: Peaks for the aromatic carbons are predicted between δ 120-150 ppm.

-

N-Ethyl Carbon: Signals for the ethyl group carbons are anticipated around δ 45-50 ppm (CH₂) and δ 12-15 ppm (CH₃).

-

Tetrahydroquinoline Ring Carbons: Signals for the aliphatic carbons of the tetrahydroquinoline ring are expected in the range of δ 20-50 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong absorption band is predicted around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic pair of weak bands may appear around 2720 and 2820 cm⁻¹.

-

C-N Stretch: An absorption band is expected in the region of 1250-1350 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands are anticipated between 1450-1600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) is expected at m/z = 189. Common fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the tetrahydroquinoline ring.

-

Synthesis of this compound

Proposed Synthetic Strategy

A logical two-step synthetic approach is proposed:

-

Synthesis of the Precursor: 1-Ethyl-1,2,3,4-tetrahydroquinoline.

-

Formylation: Introduction of the carbaldehyde group at the C6 position.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline

There are two primary approaches to synthesize the N-ethylated tetrahydroquinoline precursor:

-

Method A: Reductive Amination of Quinoline with Acetaldehyde: This method involves the direct reaction of quinoline with acetaldehyde in the presence of a reducing agent.

-

Method B: Ethylation of 1,2,3,4-Tetrahydroquinoline: This involves the initial reduction of quinoline to 1,2,3,4-tetrahydroquinoline, followed by N-ethylation.

Protocol for Method B (Ethylation of 1,2,3,4-Tetrahydroquinoline):

-

Reduction of Quinoline:

-

In a round-bottom flask, dissolve quinoline (1 eq.) in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH₄, 2-3 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,2,3,4-tetrahydroquinoline.

-

-

N-Ethylation:

-

Dissolve the obtained 1,2,3,4-tetrahydroquinoline (1 eq.) in a polar aprotic solvent like acetonitrile or DMF.

-

Add a base such as potassium carbonate (K₂CO₃, 2-3 eq.).

-

Add ethyl iodide or ethyl bromide (1.1-1.5 eq.) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter off the base, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to yield 1-Ethyl-1,2,3,4-tetrahydroquinoline.

-

Step 2: Formylation of 1-Ethyl-1,2,3,4-tetrahydroquinoline

The introduction of a formyl group onto the electron-rich aromatic ring of the tetrahydroquinoline can be achieved via several electrophilic aromatic substitution reactions. The Vilsmeier-Haack reaction is a common and effective method for this transformation.

Protocol for Vilsmeier-Haack Formylation:

-

Preparation of the Vilsmeier Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 eq.) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve 1-Ethyl-1,2,3,4-tetrahydroquinoline (1 eq.) in a minimal amount of anhydrous DMF or dichloromethane.

-

Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-90 °C for 2-6 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Chemical Reactivity and Potential for Further Derivatization

The chemical reactivity of this compound is primarily dictated by the aromatic aldehyde group and the nucleophilic nitrogen of the tetrahydroquinoline ring.

Caption: Key reaction pathways for derivatization.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for introducing molecular diversity.

-

Reductive Amination: The reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amines. This is a powerful method for building larger molecules and linking the tetrahydroquinoline scaffold to other pharmacophores.

-

Schiff Base Formation: Condensation with primary amines leads to the formation of imines (Schiff bases). This reaction is often reversible, but the resulting imine can be a target for further reactions or act as a covalent warhead in drug design.

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to alkene derivatives, allowing for the extension of the carbon skeleton.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent. This introduces a key functional group for salt formation or further amide coupling reactions.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.

Reactivity of the Tetrahydroquinoline Ring

The N-ethylated tetrahydroquinoline ring is generally stable. The tertiary amine is nucleophilic and can undergo quaternization with alkyl halides. The aromatic ring can undergo further electrophilic substitution, although the existing electron-donating amino group and electron-withdrawing formyl group will direct incoming electrophiles.

Potential Applications in Drug Discovery and Development

The unique combination of a tetrahydroquinoline scaffold and a reactive aldehyde group makes this compound an attractive starting point for the development of novel therapeutics.

Rationale for Therapeutic Targeting

-

Covalent Inhibitors: The aldehyde group can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., lysine, cysteine) in the active site of target proteins. Covalent inhibitors can offer advantages in terms of prolonged duration of action and increased potency.

-

Modulation of CNS Targets: The tetrahydroquinoline core is found in many centrally active agents. The lipophilicity imparted by the N-ethyl group may facilitate blood-brain barrier penetration, making this scaffold suitable for targeting neurological disorders.

-

Anticancer and Antimicrobial Agents: The tetrahydroquinoline nucleus is present in several compounds with demonstrated anticancer and antimicrobial activities.[1] The aldehyde functionality provides a handle to synthesize a library of derivatives for screening against these diseases.

Potential Therapeutic Areas

-

Oncology: Derivatives could be designed as covalent inhibitors of kinases or other enzymes implicated in cancer progression.

-

Neurodegenerative Diseases: The scaffold could be explored for the development of ligands for receptors involved in diseases like Alzheimer's and Parkinson's.

-

Infectious Diseases: The tetrahydroquinoline core has been investigated for activity against various pathogens, and new derivatives could be screened for antibacterial, antiviral, or antifungal properties.

Conclusion

This compound is a molecule with significant untapped potential in medicinal chemistry. While specific experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis, characterization, and further exploration. The proposed synthetic routes are based on reliable and well-established chemical transformations. The predicted physicochemical and spectroscopic properties offer a valuable reference for researchers embarking on the synthesis of this compound. The true value of this molecule lies in its potential as a versatile building block for the creation of diverse chemical libraries aimed at discovering novel therapeutic agents. The presence of the reactive aldehyde group, in particular, opens up exciting possibilities for the design of covalent inhibitors and other targeted therapies. It is our hope that this guide will stimulate further research into this promising area of drug discovery.

References

-

PubChem. (n.d.). 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde. Retrieved from [Link]

- Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Chemical Reviews, 96(5), 1779–1804.

- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of 1,2,3,4-tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259.

- Bunce, R. A., & Schilling, C. L. (2010). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4 (1H)-quinolinones and 4 (1H)-quinolinones using domino reactions. Molecules, 15(7), 4945–4970.

- Jones, G. (Ed.). (2008). The Vilsmeier-Haack Reaction. John Wiley & Sons.

- Saleh, N. M., El-Gohary, N. S., & El-Gamal, K. M. (2015). Synthesis, in-vitro anti-tumor activity and Src protein tyrosine kinases inhibitory activity of some novel 4-(2-amino-3-cyano-4-(substituted-aryl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)yl)-benzene sulphonamide. European journal of medicinal chemistry, 90, 25-33.

-

Ningbo Inno Pharmchem Co., Ltd. (2023, December 19). The Crucial Role of 1,2,3,4-Tetrahydroquinoline as a Pharmaceutical Intermediate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The document will delve into its synthesis, with a focus on the Vilsmeier-Haack reaction, detailed characterization methods, and an exploration of its potential applications based on the known biological activities of the broader tetrahydroquinoline class.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] These compounds are known to exhibit a diverse range of biological activities, including antiarrhythmic, schistosomicidal, and antiviral properties.[1] The introduction of various substituents onto the tetrahydroquinoline core allows for the fine-tuning of its pharmacological profile, making it a versatile platform for drug discovery. The title compound, this compound, incorporates an ethyl group at the 1-position and a carbaldehyde group at the 6-position, functional handles that can be further modified to explore structure-activity relationships.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The electron-donating nature of the nitrogen atom in the tetrahydroquinoline ring system activates the aromatic ring, making it susceptible to electrophilic substitution, primarily at the para-position (C6).

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[4][5]

Step 1: Formation of the Vilsmeier Reagent A substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]

Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of 1-ethyl-1,2,3,4-tetrahydroquinoline attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate.

Step 3: Hydrolysis Subsequent hydrolysis of the iminium ion during aqueous workup yields the final aldehyde product, this compound.[5]

The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylation, which is why this reaction is particularly effective for highly activated aromatic systems like N-substituted tetrahydroquinolines.[4]

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of this compound.

Materials:

-

1-Ethyl-1,2,3,4-tetrahydroquinoline

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation and Addition: Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully add a saturated aqueous solution of sodium acetate to quench the reaction. Stir for 15 minutes.

-

Extraction: Dilute the mixture with water and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the protons of the tetrahydroquinoline ring system (aliphatic and aromatic regions), and a characteristic singlet for the aldehyde proton (downfield, ~9-10 ppm). |

| ¹³C NMR | Resonances for the ethyl carbons, the aliphatic carbons of the tetrahydroquinoline ring, the aromatic carbons (with distinct shifts due to the substituents), and a downfield signal for the carbonyl carbon of the aldehyde group (~190 ppm). |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1670-1690 cm⁻¹). Aromatic C-H stretching and bending vibrations will also be present. The disappearance of the O-H stretch from any carboxylic acid starting material indicates successful reaction.[6] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (189.25 g/mol ).[7] Fragmentation patterns can provide further structural information. |

Table 1: Expected Spectroscopic Data for this compound.

Potential Applications in Drug Discovery and Materials Science

While specific studies on this compound are limited, the broader class of tetrahydroquinolines and their derivatives have shown significant potential in various fields.

Medicinal Chemistry

The tetrahydroquinoline scaffold is a key component in a number of biologically active molecules.[1] Derivatives have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Certain tetrahydroisoquinoline derivatives have demonstrated anti-angiogenesis and anti-cancer properties.[8]

-

Antiviral and Antimicrobial Activity: The tetrahydroquinoline core is found in compounds with antiviral and antimicrobial efficacy.[1]

-

Neuroprotective Agents: Some tetrahydroquinoline derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's.[1]

The aldehyde functional group in this compound serves as a versatile synthetic handle for the preparation of a library of derivatives through reactions such as reductive amination, Wittig reactions, and condensations. This allows for the exploration of structure-activity relationships and the optimization of biological activity.

Materials Science

The aromatic and heterocyclic nature of this compound suggests potential applications in materials science, particularly in the synthesis of:

-

Organic Dyes and Pigments: The extended π-system can be modified to create chromophores with specific absorption and emission properties.

-

Coordination Compounds: The nitrogen atom can act as a ligand for the formation of metal complexes with interesting catalytic or photophysical properties.[9]

Conclusion

This compound is a valuable synthetic intermediate that can be efficiently prepared via the Vilsmeier-Haack reaction. Its structure, featuring a privileged tetrahydroquinoline core and a reactive aldehyde group, makes it an attractive building block for the development of novel compounds in medicinal chemistry and materials science. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 7. scbt.com [scbt.com]

- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Tetrahydroquinoline Core: A Journey from Chemical Curio to Therapeutic Cornerstone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif that has traversed a remarkable path from its early discovery in the annals of organic chemistry to its current standing as a cornerstone in modern medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery and history of tetrahydroquinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the foundational synthetic methodologies that first brought this scaffold to light, tracing their evolution into the sophisticated, stereoselective techniques employed today. Through an examination of key milestones and the elucidation of structure-activity relationships, this guide will illuminate the causal connections between synthetic innovation and the unearthing of potent biological activities. Case studies of significant tetrahydroquinoline-based natural products and synthetic drugs will provide field-proven insights into their therapeutic applications, from infectious diseases to oncology. This guide aims to be an authoritative resource, equipping the reader with a deep, technical understanding of the rich history and ongoing potential of tetrahydroquinoline derivatives in the quest for novel therapeutics.

The Dawn of the Quinoline Ring System: Precursors to a Privileged Scaffold

The story of tetrahydroquinolines is intrinsically linked to their aromatic precursors, the quinolines. The latter half of the 19th century witnessed a flurry of activity in heterocyclic chemistry, with several named reactions being developed that are still fundamental to the synthesis of the quinoline core.[1] These early methods, while not directly yielding tetrahydroquinolines, laid the essential groundwork for their eventual discovery and exploration.

A pivotal moment in this era was the Skraup synthesis , reported by Zdenko Hans Skraup in 1880. This reaction involves the synthesis of quinoline from the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.[1] The Skraup synthesis, though often vigorous, provided a reliable route to the parent quinoline and its simple derivatives.

Closely following this was the Doebner-von Miller reaction , which can be considered a modification of the Skraup synthesis. This method utilizes α,β-unsaturated carbonyl compounds reacting with anilines to form quinolines.[2] A key feature of the Doebner-von Miller reaction is the in situ formation of the α,β-unsaturated carbonyl compound from an aldol condensation, making it a versatile one-pot procedure.[2]

The Combes quinoline synthesis , first reported in 1888, offered another pathway, involving the acid-catalyzed condensation of anilines with β-diketones.[1] This method provided a distinct advantage in accessing 2,4-disubstituted quinolines.

Finally, the Friedländer synthesis , discovered by Paul Friedländer in 1882, involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.[1] This condensation reaction, often catalyzed by acids or bases, proved to be a straightforward and high-yielding method for preparing a variety of substituted quinolines.

These classical syntheses, summarized in the table below, were instrumental in making the quinoline scaffold readily accessible to chemists, paving the way for further investigations into its properties and reactivity.

| Reaction | Year Reported | Reactants | Key Features |

| Skraup Synthesis | 1880 | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Often exothermic; provides access to the parent quinoline. |

| Doebner-von Miller Reaction | ~1881 | Aniline, α,β-Unsaturated Carbonyl Compound | Versatile one-pot reaction; allows for substitution on the pyridine ring.[3] |

| Friedländer Synthesis | 1882 | 2-Aminobenzaldehyde/ketone, Compound with α-methylene group | High-yielding; provides a direct route to substituted quinolines.[1] |

| Combes Quinoline Synthesis | 1888 | Aniline, β-Diketone | Provides access to 2,4-disubstituted quinolines.[1] |

Unveiling the Tetrahydroquinoline Core: The Advent of Reductive Methodologies

With a robust toolkit for constructing the aromatic quinoline ring, the logical next step in the exploration of this chemical space was the reduction of the heterocyclic ring to its saturated counterpart, the 1,2,3,4-tetrahydroquinoline. This transformation unlocked a three-dimensional chemical space with distinct electronic and conformational properties, heralding the beginning of a new chapter in the study of these fascinating molecules.

The primary and most direct method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of quinolines .[4] This process involves the treatment of a quinoline derivative with hydrogen gas in the presence of a metal catalyst.